![molecular formula C10H19FN2O2 B8218482 tert-butyl N-[(1-amino-3-fluorocyclobutyl)methyl]carbamate](/img/structure/B8218482.png)
tert-butyl N-[(1-amino-3-fluorocyclobutyl)methyl]carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-Butyl N-[(1-amino-3-fluorocyclobutyl)methyl]carbamate is a chemical compound with the molecular formula C10H19FN2O2 It is a derivative of carbamate, featuring a tert-butyl group and a fluorinated cyclobutyl ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[(1-amino-3-fluorocyclobutyl)methyl]carbamate typically involves the reaction of tert-butyl carbamate with a fluorinated cyclobutylamine derivative. The reaction is often catalyzed by palladium and conducted under mild conditions to ensure high yield and purity . The process may involve multiple steps, including the protection and deprotection of functional groups to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the production process. Additionally, stringent quality control measures are implemented to ensure the consistency and purity of the final product .
化学反応の分析
Types of Reactions
tert-Butyl N-[(1-amino-3-fluorocyclobutyl)methyl]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the fluorine atom or other substituents are replaced by different groups.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as lithium aluminum hydride for reduction . The reactions are typically conducted under controlled temperatures and pressures to achieve optimal results.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in a variety of substituted carbamates .
科学的研究の応用
Chemistry
In chemistry, tert-butyl N-[(1-amino-3-fluorocyclobutyl)methyl]carbamate is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound is studied for its potential interactions with biological molecules. Its fluorinated cyclobutyl ring can interact with enzymes and receptors, making it a valuable tool for studying biochemical pathways .
Medicine
In medicine, this compound is investigated for its potential therapeutic properties. Its ability to interact with specific molecular targets makes it a candidate for drug development and other medical applications .
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for various industrial applications, including the manufacture of advanced polymers and coatings .
作用機序
The mechanism of action of tert-butyl N-[(1-amino-3-fluorocyclobutyl)methyl]carbamate involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorinated cyclobutyl ring can form strong interactions with these targets, modulating their activity and leading to various biological effects . The exact pathways involved depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
- tert-Butyl N-[(1-amino-3-chlorocyclobutyl)methyl]carbamate
- tert-Butyl N-[(1-amino-3-bromocyclobutyl)methyl]carbamate
- tert-Butyl N-[(1-amino-3-iodocyclobutyl)methyl]carbamate
Uniqueness
tert-Butyl N-[(1-amino-3-fluorocyclobutyl)methyl]carbamate is unique due to the presence of the fluorine atom in the cyclobutyl ring. This fluorine atom imparts distinct chemical and biological properties, such as increased stability and specific interactions with molecular targets, which are not observed in its chlorinated, brominated, or iodinated counterparts .
特性
IUPAC Name |
tert-butyl N-[(1-amino-3-fluorocyclobutyl)methyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19FN2O2/c1-9(2,3)15-8(14)13-6-10(12)4-7(11)5-10/h7H,4-6,12H2,1-3H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNOSJFGHUFDMAX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1(CC(C1)F)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
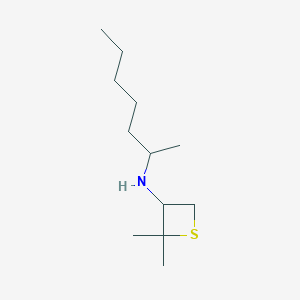
![3-Bromothieno[3,2-c]pyridin-7-amine](/img/structure/B8218422.png)
![4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazolo[3,4-c]pyridine](/img/structure/B8218427.png)
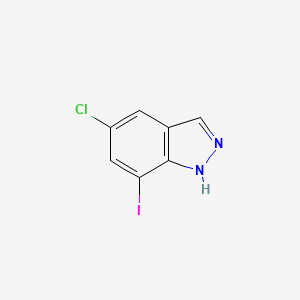
![Methyl 2,4-dichloropyrrolo[2,1-f][1,2,4]triazine-7-carboxylate](/img/structure/B8218439.png)
![9,9'-Bis([1,1'-biphenyl]-3-yl)-3,3'-bi-9H-carbazole](/img/structure/B8218442.png)
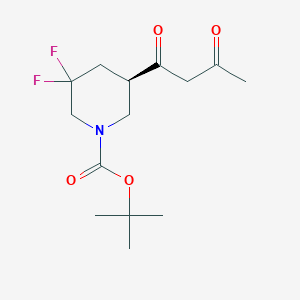
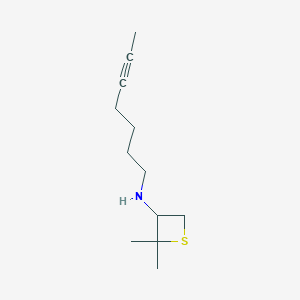
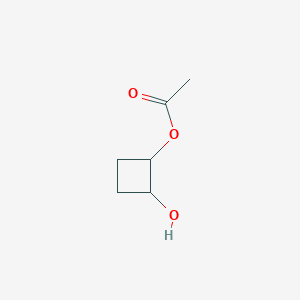
![4-fluoro-3-methyl-1H-pyrrolo[2,3-c]pyridine](/img/structure/B8218467.png)
![(2R)-2-amino-3-{1-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl}propanoic acid](/img/structure/B8218469.png)
![3-(2-Hydroxypropan-2-yl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B8218486.png)
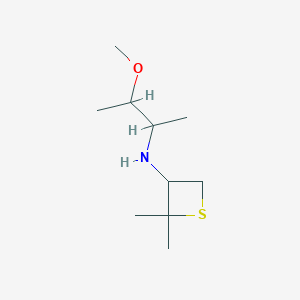
![methyl 2-iodo-1H-pyrrolo[2,3-b]pyridine-6-carboxylate](/img/structure/B8218499.png)
